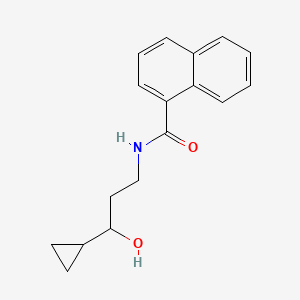

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide

Description

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide is a naphthamide derivative characterized by a cyclopropyl-hydroxypropyl side chain attached to the naphthamide core. This compound’s design may aim to balance metabolic stability and solubility, leveraging cyclopropane’s ring strain and the hydroxyl group’s hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c19-16(13-8-9-13)10-11-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIIUCCHKHXIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide typically involves the reaction of 1-naphthoic acid with 3-cyclopropyl-3-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of N-(3-cyclopropyl-3-oxopropyl)-1-naphthamide.

Reduction: Regeneration of this compound.

Substitution: Formation of substituted amides or thioamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In the context of its therapeutic potential, the compound may interfere with signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthamide Derivatives

The following analysis compares N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide with two naphthamide analogs from the provided evidence, focusing on structural features, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

- Target Compound : Features a 3-cyclopropyl-3-hydroxypropyl side chain. The cyclopropyl group introduces steric bulk and metabolic stability, while the hydroxypropyl moiety enhances hydrophilicity.

- N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (): Contains a benzyloxy-phenyl-aminooxazolyl side chain, combining aromaticity (benzyloxy), hydrogen-bonding (aminooxazole), and steric complexity .

Key Observations :

- Synthesis Efficiency: The aminooxazolyl-benzyloxy derivative (30% yield) suggests synthetic challenges due to multi-step functionalization , whereas dichlorophenyl analogs may prioritize halogenation steps . The target compound’s cyclopropyl group could require specialized cyclopropanation techniques, though details are unspecified.

- Thermal Stability: The aminooxazolyl compound’s higher melting point (195–197°C) likely reflects crystalline packing from hydrogen-bonding groups, a trait the hydroxypropyl moiety in the target compound might replicate .

Structure-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups : Dichlorophenyl enhances enzyme inhibition via halogen bonding , whereas cyclopropyl’s inductive effects might modulate electronic profiles differently.

- Hydrogen-Bonding Capacity: The hydroxypropyl group in the target compound and the aminooxazolyl group in ’s compound both enable hydrogen bonding, which could enhance target affinity or solubility.

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone and a cyclopropyl group attached to a hydroxypropyl chain. This unique structure contributes to its interaction with various biological targets, facilitating its role as an enzyme inhibitor and modulator of biochemical pathways.

The primary mechanism of action for this compound involves binding to the active sites of specific enzymes. This binding inhibits enzymatic activity, thereby modulating various biochemical pathways. The compound has been shown to interact with signaling pathways related to inflammation and cancer progression, suggesting its potential therapeutic applications in these areas.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit several key enzymes involved in metabolic processes. This inhibition can lead to altered cellular functions, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could potentially reduce symptoms associated with chronic inflammatory diseases.

Anticancer Potential

Studies have explored the anticancer activities of this compound. Its ability to interfere with cancer cell signaling pathways positions it as a candidate for further investigation in cancer therapeutics.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Enzyme Activity Modulation : A study demonstrated that the compound effectively inhibited the activity of certain enzymes involved in metabolic pathways, leading to significant changes in cellular metabolism.

- In Vivo Studies : Animal models have shown promising results where administration of this compound led to reduced tumor growth and lower levels of inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, anticancer | Enzyme inhibition |

| N-(4-hydroxyphenyl)-1-naphthamide | Anticancer | Receptor modulation |

| N-(2-cyclohexyl-2-hydroxyethyl)-1-naphthamide | Enzyme inhibition | Competitive inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.